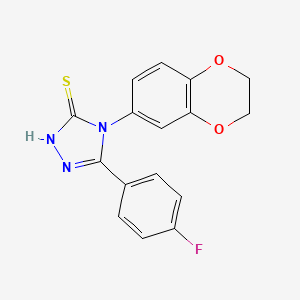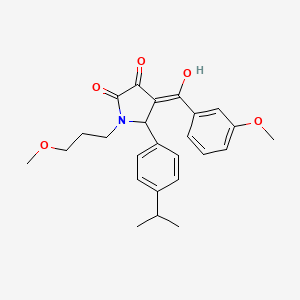
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of three main components
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Multicomponent Reactions (MCRs):
- While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactivity: The compound is susceptible to various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Explored as a scaffold for drug development.
Industry: Limited applications due to its complexity.
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or other biomolecules due to its structural features.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of benzodioxin, triazole, and thione groups makes this compound unique.
Similar Compounds: Other triazole-based compounds, such as antifungal drugs and herbicides.
Properties
CAS No. |
878420-82-7 |
|---|---|
Molecular Formula |
C16H12FN3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-3-1-10(2-4-11)15-18-19-16(23)20(15)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9H,7-8H2,(H,19,23) |
InChI Key |
ZUPPEAAJSNIYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC=C(C=C4)F |
solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B11056549.png)

![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(4-methoxyphenyl)-6-(1-methylethyl)-](/img/structure/B11056568.png)
![5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11056574.png)

![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11056578.png)
![1-[5-chloro-2-(1H-imidazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B11056583.png)
![Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11056585.png)
![5-(2-hydroxyethyl)-11,13-dimethyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11056586.png)

![8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11056592.png)
![3-(2-chlorophenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056594.png)
![Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11056610.png)
![2-hydroxy-N'-[3-(piperidin-1-yl)propanoyl]benzohydrazide](/img/structure/B11056614.png)
